molecular formula C21H22N6O2 B14925294 6-(4-methoxyphenyl)-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925294
M. Wt: 390.4 g/mol
InChI Key: ATODMEFPISDQCZ-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including nucleophilic addition–elimination reactions. For instance, hydrazine-coupled pyrazole derivatives can be synthesized by employing nucleophilic addition–elimination reactions of intermediates with different hydrazine derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Substitution reactions can occur at different positions of the pyrazole ring, depending on the reagents and conditions used.

Common reagents used in these reactions include hydrazine derivatives, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole derivatives and heterocyclic compounds. These compounds share structural similarities but may differ in their pharmacological activities and applications. For example, other pyrazole derivatives have been studied for their antileishmanial, antimalarial, and other therapeutic activities .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-14-8-10-27(25-14)11-9-22-21(28)17-12-19(15-4-6-16(29-3)7-5-15)24-20-18(17)13-23-26(20)2/h4-8,10,12-13H,9,11H2,1-3H3,(H,22,28)

InChI Key

ATODMEFPISDQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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